molecular formula C5H3BrClN B1266251 2-Bromo-6-chloropyridine CAS No. 5140-72-7

2-Bromo-6-chloropyridine

Cat. No. B1266251
CAS RN: 5140-72-7
M. Wt: 192.44 g/mol
InChI Key: JWTZSVLLPKTZJP-UHFFFAOYSA-N
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Description

2-Bromo-6-chloropyridine is a chemical compound with the empirical formula C5H3BrClN . It has a molecular weight of 192.44 . This compound is used as a reactant in the synthesis of kilogram quantities of an akt Kinase inhibitor . It is mainly used as a starting material for the production of many pharmaceutical compounds .


Synthesis Analysis

The synthesis of 2-Bromo-6-chloropyridine involves various chemical reactions. For instance, it can be prepared via Stille heterocoupling between the 2-bromo-6-chloropyridine and the 2-chloro-6-tributylstannylpyridine, with a yield of 35% . Another method involves the Heck coupling of bromo-chloro-iodopyridines with TBS-protected deoxyribose glycal .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chloropyridine consists of a pyridine ring substituted with a bromine atom at the 2nd position and a chlorine atom at the 6th position . The InChI key for this compound is JWTZSVLLPKTZJP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-6-chloropyridine is a solid compound with a melting point of 87-91 °C . It has a density of 1.7±0.1 g/cm3, a boiling point of 230.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 36.9±0.3 cm3 .

Scientific Research Applications

Organic Intermediate

2-Bromo-6-chloropyridine is an important organic intermediate used in various fields . It plays a crucial role in the synthesis of a wide range of compounds due to its unique properties.

Agrochemicals

In the field of agrochemicals, 2-Bromo-6-chloropyridine is used as a building block in the synthesis of various pesticides and herbicides . Its unique structure allows for the creation of compounds that can effectively control pests and weeds.

Pharmaceuticals

2-Bromo-6-chloropyridine is also used in the pharmaceutical industry . It can be used in the synthesis of various drugs, including those used for treating diseases like cancer, cardiovascular diseases, and neurological disorders.

Dyestuff Fields

In the dyestuff industry, 2-Bromo-6-chloropyridine is used in the synthesis of various dyes . These dyes can be used in textiles, plastics, and other materials to give them vibrant and long-lasting colors.

Synthesis of Halopyridinylboronic Acids and Esters

2-Bromo-6-chloropyridine is used in the synthesis of novel halopyridinylboronic acids and esters . These compounds have various applications in scientific research, including in the study of chemical reactions and processes.

Material Science

In material science, 2-Bromo-6-chloropyridine can be used in the synthesis of materials with unique properties. These materials can be used in various applications, including electronics, energy storage, and catalysis.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-chloropyridine . Factors such as temperature, pH, and the presence of other reactive substances can affect its reactivity and stability. Furthermore, the biological environment, including the presence of specific enzymes and biomolecules, can influence its pharmacokinetics and pharmacodynamics.

Safety and Hazards

The safety information for 2-Bromo-6-chloropyridine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - H318 . The precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Future Directions

2-Bromo-6-chloropyridine is a valuable starting material for the production of many pharmaceutical compounds . Its future directions may involve its use in the synthesis of novel pharmaceutical compounds and in the development of new synthetic methods .

properties

IUPAC Name

2-bromo-6-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTZSVLLPKTZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199395
Record name 2-Bromo-6-chloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloropyridine

CAS RN

5140-72-7
Record name 2-Bromo-6-chloropyridine
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Record name 2-Bromo-6-chloropyridine
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Record name 2-Bromo-6-chloropyridine
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Record name 2-bromo-6-chloropyridine
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Record name 2-Bromo-6-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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